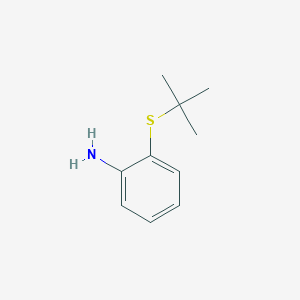

2-(tert-Butylthio)aniline

Beschreibung

Strategic Positioning of 2-(tert-Butylthio)aniline as a Versatile Synthetic Intermediate

This compound, also known by its IUPAC name 2-(tert-butylsulfanyl)aniline, is a liquid organic compound with the chemical formula C10H15NS. sigmaaldrich.comachemblock.com Its value as a synthetic intermediate stems from the presence of two distinct and reactive functional groups: a primary amine (-NH2) and a thioether (-S-C(CH3)3).

The amino group serves as a classical handle for a multitude of chemical transformations inherent to anilines. These include diazotization reactions to form diazonium salts, which are themselves versatile intermediates for introducing a wide array of functional groups onto the aromatic ring. ontosight.ai Furthermore, the amine can readily undergo acylation, alkylation, and condensation reactions to construct more complex molecular frameworks.

Concurrently, the tert-butylthio group offers unique steric and electronic properties. Its significant bulk can direct incoming reagents to other positions on the aromatic ring, influencing the regioselectivity of further substitutions. The sulfur atom in the thioether linkage is also redox-active and can be oxidized to form the corresponding sulfoxides and sulfones, thereby modulating the electronic properties and potential coordinating ability of the molecule. acs.org This dual functionality makes this compound a prized precursor in the synthesis of various target molecules, including pharmaceuticals and functional materials. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 51942-41-7 achemblock.com |

| Molecular Formula | C10H15NS achemblock.com |

| Molecular Weight | 181.3 g/mol achemblock.com |

| IUPAC Name | 2-(tert-butylsulfanyl)aniline sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | Typically ≥97% sigmaaldrich.comachemblock.com |

This table summarizes key physicochemical properties of this compound.

Overview of Research Trajectories in Amine- and Thioether-Containing Aromatic Systems

Aromatic compounds that incorporate both amine and thioether functionalities are central to numerous research endeavors due to their prevalence in bioactive molecules and advanced materials. researchgate.net The study of these systems generally follows several key trajectories:

Heterocyclic Synthesis: The ortho-disposition of amine and thioether groups is a classic structural motif for the construction of sulfur-containing heterocycles. For instance, such precursors are pivotal in synthesizing benzothiazoles, which are core components of many pharmaceutical agents and industrial chemicals.

Ligand Development for Catalysis: The nitrogen and sulfur atoms in these aromatic systems can act as bidentate or monodentate ligands, coordinating with transition metals to form catalysts. The electronic environment of the aromatic ring and the steric hindrance provided by substituents can be fine-tuned to control the catalytic activity and selectivity of these metal complexes. acs.org

Materials Science: The incorporation of thioether and amine groups into conjugated aromatic systems can significantly influence their photophysical and electronic properties. This has spurred research into their use as components in organic light-emitting diodes (OLEDs), where they can function as charge-transporting or emissive materials. nycu.edu.tw Their ability to interact with various species also makes them promising candidates for the development of chemical sensors. acs.org

Antioxidant Applications: Aromatic amines and thioether-containing compounds are known to function as antioxidants. researchgate.net Research has explored the synergistic effects of having both functionalities within the same molecule to inhibit oxidative degradation in polymers and other materials. researchgate.net

Current Challenges and Opportunities in the Synthesis and Application of Substituted Anilines

The synthesis of specifically substituted anilines is a cornerstone of organic chemistry, yet it is fraught with challenges that simultaneously create opportunities for innovation. researchgate.net Aniline (B41778) and its derivatives are fundamental building blocks for a vast range of products, including agrochemicals, pharmaceuticals, dyes, and polymers. researchgate.netacs.org

Challenges:

Regioselectivity: A primary challenge is controlling the position of substitution on the aniline ring. beilstein-journals.org The strong activating and ortho-, para-directing nature of the amino group can lead to mixtures of products. nih.gov Achieving meta-substitution, for example, often requires multi-step, indirect strategies. nih.govrsc.orgnih.gov Similarly, achieving selective ortho-functionalization without competing para-substitution can be difficult. acs.org

Harsh Reaction Conditions: Many classical methods for aniline synthesis and functionalization rely on harsh reagents or conditions, which can limit functional group tolerance and raise environmental concerns. researchgate.net

Opportunities:

Modern Catalytic Methods: The development of advanced transition-metal-catalyzed cross-coupling and C-H functionalization reactions is revolutionizing the synthesis of substituted anilines. researchgate.net These methods offer greater efficiency, milder conditions, and improved regioselectivity, often obviating the need for pre-functionalized starting materials. researchgate.netacs.org

Dehydrogenative Aromatization: An emerging strategy involves the synthesis of anilines from readily available, non-aromatic precursors like cyclohexanones. researchgate.netresearchgate.net This approach allows for the introduction of substituents with high regiocontrol before the aromatization step. researchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple bonds are formed in a single reaction vessel (one-pot) or from multiple starting materials simultaneously (multicomponent reactions) improves efficiency and sustainability. acs.orgrsc.orgbeilstein-journals.org Recent progress has enabled the direct, regioselective synthesis of complex anilines using these streamlined approaches. acs.orgbeilstein-journals.org

The unique structure of this compound, with its pre-defined ortho-substitution, offers a strategic advantage, bypassing some of the common regioselectivity challenges and providing a direct entry point into a specific class of highly functionalized aromatic compounds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGJIZYNUMYKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505558 | |

| Record name | 2-(tert-Butylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51942-41-7 | |

| Record name | 2-(tert-Butylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Tert Butylthio Aniline and Its Analogues

Catalytic Alkylation Strategies for the Construction of the tert-Butylthio Moiety

Catalytic alkylation represents a powerful and versatile approach for forming the C–S bond in aryl thioethers. These methods often employ transition metals or solid acid catalysts to facilitate the reaction between an aniline (B41778) derivative and a sulfur source, offering pathways that can be more efficient and selective than traditional stoichiometric methods.

Metal-Catalyzed Alkylation of Aniline Derivatives

Transition-metal catalysis is a cornerstone for the synthesis of aryl sulfides, providing general and efficient routes for C–S bond formation. mdpi.com The most prominent methods involve the cross-coupling of aryl halides or related electrophiles with thiols, a reaction often referred to as thioetherification or arylation of thiols. researchgate.netthieme-connect.com Catalysts based on palladium, copper, and nickel are widely used for this transformation. mdpi.comjst.go.jpuwa.edu.au

Palladium-catalyzed C–S cross-coupling, a variant of the Buchwald-Hartwig amination, is a highly effective method. mdpi.com Mechanistic studies have shown that the process typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst. mdpi.com The use of specific ligands, such as tri-tert-butyl phosphine, can be crucial in preventing catalyst deactivation by the coordinating thiolates. mdpi.com

Copper-catalyzed systems, often more economical than palladium, have also proven effective for the synthesis of aryl sulfides. mdpi.com These reactions can couple thiols with aryl iodides in the presence of a copper(I) source, often with a ligand like ethylene (B1197577) glycol, which is thought to stabilize the copper catalyst during the reaction. mdpi.com

Nickel-catalyzed methodologies offer another alternative, capable of coupling thiols with a range of aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides. uwa.edu.aursc.org Ligand-free nickel-catalyzed systems have also been developed, further simplifying the reaction conditions. researchgate.net

Table 1: Comparison of Metal-Catalyzed C-S Coupling Reactions for Aryl Thioether Synthesis

| Catalyst System | Typical Substrates | Ligand | Base | Solvent | Temperature (°C) | Yields | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ / P(t-Bu)₃ | Aryl bromides, thiols | Tri-tert-butylphosphine | NaO-t-Bu | Toluene | 80-110 | Good-Excellent | mdpi.com |

| CuI / Ethylene Glycol | Aryl iodides, thiols | Ethylene Glycol | K₂CO₃ | Isopropanol | 88 | Good-Excellent | mdpi.com |

| NiCl₂·6H₂O / TBAB | Aryl iodides, thiols | Ligand-free (in TBAB) | K₂CO₃ | TBAB | 120 | Excellent | researchgate.net |

| CuI / Bipyridine | Aryl bromides, thiols | 2,2'-Bipyridine | Cs₂CO₃ | t-BuOH/DMSO/H₂O | 120 | Good-Excellent | beilstein-journals.org |

| Pd/C | Aryl iodides, thiols | Ligand-free | K₃PO₄ | DMF | 120 | Moderate-Good | mdpi.com |

Solid Acid Catalysis in Thioalkylation Reactions

In the pursuit of greener and more sustainable chemical processes, solid acid catalysts have emerged as a viable alternative to traditional liquid acid catalysts like H₂SO₄ or AlCl₃. researchgate.net Solid acids, such as zeolites, clays (B1170129) (e.g., montmorillonite), and supported heteropoly acids, offer significant advantages including ease of separation from the reaction mixture, potential for regeneration and reuse, reduced corrosion, and a smaller environmental footprint. researchgate.netsioc-journal.cnnih.gov

The catalytic activity of solid acids in reactions like alkylation stems from the presence of Brønsted and/or Lewis acid sites on their surface. nih.govresearchgate.net In the context of aniline alkylation, a mechanism involving both Brønsted and Lewis acid sites has been proposed. researchgate.net These sites can activate the reactants, facilitating the electrophilic substitution on the aromatic ring or on a heteroatom. While C-alkylation of anilines over solid acids is well-documented, their application in selective S-alkylation (thioalkylation) is a more specialized area. researchgate.netresearchgate.net For the synthesis of 2-(tert-butylthio)aniline, a solid acid catalyst would activate a tert-butylating agent, which then reacts selectively with the sulfur of a pre-formed 2-aminothiophenol (B119425) or a related precursor. The shape selectivity offered by porous materials like zeolites can also play a role in directing the reaction towards the desired product. mdpi.com

Mechanistic Aspects of Selective S-Alkylation

A key challenge in the alkylation of amino-functionalized thiophenols is achieving selectivity for the sulfur atom (S-alkylation) over the nitrogen atom (N-alkylation). The relative nucleophilicity of the thiol and amino groups is a determining factor.

In metal-catalyzed cross-coupling reactions, the mechanism proceeds through a well-defined catalytic cycle, and selectivity is governed by the relative rates of competing pathways. The formation of a metal-thiolate intermediate is a key step, which is generally favored over the formation of a metal-amide bond under typical C-S coupling conditions. mdpi.com The choice of ligand and base can further tune the reactivity and selectivity of the catalytic system.

For alkylations not involving a pre-functionalized aryl group (e.g., direct alkylation of 2-aminothiophenol), the reaction conditions are critical. The selectivity can be controlled by modulating the pH. In acidic conditions, the amino group is protonated (-NH₃⁺), diminishing its nucleophilicity and favoring alkylation at the sulfur atom. Conversely, under basic conditions, the thiophenol is deprotonated to the more nucleophilic thiolate anion (-S⁻), which can react faster than the neutral amino group. ceu.es Protecting the amine function prior to alkylation is another common strategy to ensure selective reaction at the sulfur atom. researchgate.net

Nucleophilic Displacement Reactions in the Synthesis of Aryl Thioethers

Nucleophilic substitution reactions provide a fundamental and direct route to aryl thioethers. These methods typically involve the reaction of an aryl electrophile with a sulfur nucleophile. For the synthesis of this compound, this can be achieved through the displacement of a leaving group on the aromatic ring by a tert-butylthiolate anion.

Diazotization-Mediated Nucleophilic Substitution Routes

A classic and highly effective method for introducing a variety of functional groups onto an aromatic ring is through the use of diazonium salts. masterorganicchemistry.com This process, known as diazotization, involves treating a primary aromatic amine, such as an aniline derivative, with nitrous acid (HNO₂) to convert the amino group into a highly effective diazonium (-N₂⁺) leaving group. masterorganicchemistry.comresearchgate.net

This strategy is particularly valuable for synthesizing this compound. The diazonium salt, prepared from 2-aminobenzenethiol (or a protected version) or from an aniline that will subsequently have the thiol introduced, can be readily displaced by a sulfur nucleophile. A recently developed one-pot method allows for the simultaneous diazotization of an aromatic amine and nucleophilic displacement by an alkanethiol. utrgv.edu This approach has been shown to be effective for introducing sterically hindered groups, such as the tertiary alkyl-thio substituent, which can be difficult to incorporate using other methods. utrgv.edu The reaction proceeds through the in-situ formation of the diazonium salt, which is immediately trapped by the thiol nucleophile, avoiding the need to isolate the often unstable diazonium intermediate. utrgv.edursc.org

Exploration of Solvent Effects and Reaction Conditions

The success of nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the choice of solvent and other reaction parameters such as the base and temperature. jst.go.jprsc.org For the synthesis of aryl thioethers via SNAr, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the thiolate nucleophile relatively free and highly reactive. jst.go.jp

Studies have shown that solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) are highly effective for these transformations. jst.go.jprsc.org In one study, DMF was found to be a superior solvent for the reaction of aryl halides with thiols using potassium tert-butoxide (t-BuOK) as the base, leading to high yields at room temperature. jst.go.jp The use of other solvents like tetrahydrofuran (B95107) (THF) resulted in significantly lower yields. jst.go.jp The choice of base is also critical, with alkali metal tert-butoxides being particularly effective. jst.go.jp In some cases, especially with less reactive substrates, additives like 18-crown-6 (B118740) ether can be crucial for the reaction to proceed efficiently by helping to solubilize the base and activate the nucleophile. jst.go.jp

Table 2: Effect of Solvent and Base on the Yield of an SNAr Thioetherification Reaction

| Solvent | Base | Additive | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DMF | t-BuOK | None | 25 | 91 | jst.go.jp |

| Acetonitrile | t-BuOK | None | 25 | 85 | jst.go.jp |

| Diglyme | t-BuOK | None | 25 | 73 | jst.go.jp |

| THF | t-BuOK | None | 25 | 31 | jst.go.jp |

| DMF | t-BuOK | None (No Base) | 25 | <1 | jst.go.jp |

| THF | t-BuOK | 18-crown-6 | 25 | 70 | jst.go.jp |

| DMAc | K₂CO₃ | None | RT - 60 | Excellent | rsc.org |

Novel Synthetic Routes to this compound via Precursor Modification

Recent advancements in organic synthesis have provided a variety of pathways to this compound and its analogues through the strategic modification of aromatic precursors. These methods offer alternatives to classical approaches, often providing improved yields, milder reaction conditions, and better functional group tolerance.

The direct conversion of aniline derivatives or related aromatic compounds into thioether anilines represents a key strategy. Traditional methods often required protection of the amine group, leading to multi-step sequences with potential for yield loss. google.com More contemporary approaches aim to streamline this process.

One effective, single-step method involves the reaction of a thiocyanated aniline with an alcohol or other alkylating agents in the presence of a base to directly yield the corresponding aniline thioether. google.com This avoids the need for protecting and deprotecting the amino group. Another innovative approach is the direct synthesis of thioethers from anilines and thiols, which can be achieved under solvent-free and transition-metal-free conditions, utilizing blue light-emitting-diode (LED) irradiation to promote the reaction at room temperature. acs.org

A further versatile method for introducing a thioether group, including the sterically hindered tert-butylthio group, is through the simultaneous diazotization of an aromatic amine and subsequent nucleophilic displacement with a thiol. utrgv.edu This procedure has proven effective for creating various alkylthio benzene (B151609) derivatives. utrgv.edu The reaction proceeds in moderate yields and is tolerant of different functional groups on the aniline starting material. utrgv.edu

Table 1: Comparison of Modern Synthetic Methods for Thioether Aniline Formation

| Method | Precursor | Reagents | Key Features |

| Base-mediated Conversion google.com | Thiocyanated Aniline | Alcohol, Base (e.g., Triethylamine) | Direct conversion without amine protection; good yields. |

| Photocatalyst-Free Synthesis acs.org | Aniline, Thiol | Blue LED irradiation | Transition-metal-free; solvent-free; mild room temperature conditions. |

| Simultaneous Diazotization/Displacement utrgv.edu | Aromatic Amine, Thiol | NaNO₂, HCl | Allows for incorporation of tertiary alkylthio groups; moderate yields. |

Thiocarbamide, or thiourea, derivatives are valuable intermediates in organic synthesis. gsconlinepress.com The synthesis of these structures from protected anilines provides a versatile route that can be adapted for various applications. A common strategy involves the protection of the aniline's amino group before subsequent reactions. The di-tert-butyl dicarbonate (B1257347) (Boc) group is a frequently used protecting agent for this purpose. gsconlinepress.comgsconlinepress.comresearchgate.net

The general procedure involves the initial protection of an aniline derivative, such as 3-chloroaniline, with a Boc protecting agent. gsconlinepress.comresearchgate.net The resulting Boc-protected aniline is then condensed with various substituted thioureas to form the desired thiocarbamide derivatives. gsconlinepress.comgsconlinepress.comresearchgate.net The final products are characterized using techniques like NMR, FT-IR, and mass spectrometry to confirm their structures. gsconlinepress.comgsconlinepress.com The C=S bond formation is typically confirmed by a characteristic signal in the 13C NMR spectrum around 152.4 ppm. gsconlinepress.com This methodology highlights a reliable pathway for creating complex thiocarbamide structures from simple, protected aniline precursors. researchgate.net

Table 2: General Steps for Synthesis of Thiocarbamide Derivatives from Protected Anilines gsconlinepress.comgsconlinepress.com

| Step | Description | Reactants |

| 1. Protection | The amino group of the starting aniline is protected. | Aniline Derivative, Di-tert-butyl dicarbonate (Boc₂O) |

| 2. Condensation | The protected aniline is reacted with a substituted thiourea. | Boc-Protected Aniline, Substituted Thiourea |

| 3. Characterization | The final thiocarbamide product is purified and its structure confirmed. | N/A |

Considerations for Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic methods is a critical goal in modern chemistry, aiming to reduce environmental impact and improve economic viability. For the synthesis of this compound and related organosulfur compounds, several innovative strategies are being explored.

Electrochemical Synthesis: Electroorganic synthesis offers a green and sustainable alternative to traditional methods for preparing organosulfur compounds. nih.gov By using electricity, a renewable energy source, to drive reactions, this technology can significantly reduce waste and avoid harsh reagents. polyu.edu.hk Recent research has demonstrated the efficient electrochemical construction of C-S bonds by coupling biomass oxidation with a sulfur-containing nucleophile, achieving high Faradaic efficiency and production rates in practical flow reactors. polyu.edu.hkresearchgate.net

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., milling or grinding) to induce chemical reactions, is emerging as a powerful, solvent-free alternative. chemrxiv.org This method can dramatically reduce reaction times, energy consumption, and environmental footprint, as measured by metrics like the E-factor and process mass intensity (PMI). chemrxiv.org It also offers a pathway for scalable production. chemrxiv.org

Advanced Catalysis: The use of novel catalysts is central to sustainable synthesis. Magnetically recoverable catalysts are being designed for the efficient multicomponent synthesis of organosulfur compounds, combining high efficiency with environmental sustainability through easy separation and reuse. bohrium.com Furthermore, metal-free photoredox catalysis, employing organic dyes like Eosin Y, provides an economical and eco-friendly approach for constructing thioethers under visible light, avoiding the toxicity and cost associated with transition metals. chemmethod.com

The development of scalable routes from inexpensive, commercially available starting materials is also a key consideration. beilstein-journals.orgresearchgate.net Efficient, multi-gram scale syntheses are crucial for making specialized ligands and intermediates more accessible for broader applications. beilstein-journals.org

Table 3: Advantages of Sustainable Synthetic Protocols

| Protocol | Key Advantage | Environmental Benefit | Scalability |

| Electrochemical Synthesis nih.govpolyu.edu.hkresearchgate.net | Use of renewable energy to drive reactions. | Reduces reliance on hazardous chemical oxidants and reductants. | High potential for flow chemistry and industrial scale-up. |

| Mechanochemistry chemrxiv.org | Solvent-free or low-solvent conditions. | Significantly lowers waste (E-factor) and process mass intensity (PMI). | Proven scalability while maintaining high yield and purity. |

| Advanced Catalysis bohrium.comchemmethod.com | High efficiency and catalyst recyclability. | Minimizes waste and avoids toxic metal contaminants. | Dependent on catalyst cost and stability, but generally good. |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butylthio Aniline

Reactivity Profile of the Anilino Group in Diverse Transformations

The amino group in 2-(tert-butylthio)aniline is a key determinant of its chemical character, rendering the aromatic ring highly activated towards electrophilic attack and providing a nucleophilic center for condensation and substitution reactions.

The nitrogen atom of the anilino group possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity allows this compound to readily participate in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or enamines. youtube.comresearchgate.netchemmunity.com The general mechanism involves the attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org

Similarly, it can undergo nucleophilic acyl substitution with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to yield the corresponding amides. The reactivity in these transformations is influenced by the electronic properties of the reaction partner and the steric environment around the nitrogen atom.

Condensation reactions are also a hallmark of aniline (B41778) chemistry. For instance, anilines are known to condense with various carbonyl compounds to form a wide range of heterocyclic structures. While specific studies on this compound are limited, the general reactivity pattern of anilines suggests its utility in the synthesis of heterocycles.

The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.org This is due to the resonance donation of the nitrogen's lone pair into the benzene (B151609) ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. libretexts.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

In the case of this compound, the directing effects of the two substituents must be considered. The amino group strongly directs incoming electrophiles to the ortho and para positions relative to itself (positions 4 and 6). The tert-butylthio group is also generally considered an ortho, para-director, which would reinforce the directing effect of the amino group towards position 4 (para to the amino group and ortho to the tert-butylthio group) and position 6 (ortho to the amino group). However, the significant steric bulk of the tert-butyl group is expected to hinder attack at the adjacent position 3. Therefore, electrophilic substitution is most likely to occur at the para position (position 4) relative to the amino group, and to a lesser extent at the less sterically hindered ortho position (position 6). youtube.comyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relationship to -NH₂ | Relationship to -S(t-Bu) | Electronic Activation | Steric Hindrance | Predicted Reactivity |

| 3 | meta | ortho | Low | High | Very Low |

| 4 | para | meta | High | Low | High |

| 5 | meta | para | Low | Low | Low |

| 6 | ortho | meta | High | Moderate | Moderate |

Reactivity of the tert-Butylthio Moiety

The sulfur atom in the tert-butylthio group possesses lone pairs of electrons and can exhibit nucleophilic character. It can be oxidized to form sulfoxides and sulfones under appropriate conditions. Furthermore, the C–S bond can undergo cleavage. While specific studies on the heterolytic C-S bond cleavage of this compound are not widely available, analogous structures can undergo such cleavage under certain reaction conditions, often facilitated by Lewis acids or other reagents.

The most significant contribution of the tert-butyl group to the reactivity of this compound is its steric bulk. This steric hindrance can influence reaction rates and regioselectivity. As discussed in the context of electrophilic aromatic substitution, the tert-butyl group can impede the approach of reagents to the adjacent positions on the aromatic ring. This steric shielding can be advantageous in directing reactions to more accessible sites, thereby enhancing the selectivity of certain transformations. The bulky nature of this group can also influence the conformation of the molecule and its intermediates, which in turn can affect reaction outcomes.

Intramolecular Cyclization and Ring-Forming Reactions

The ortho disposition of the amino and tert-butylthio groups in this compound provides a scaffold for intramolecular cyclization reactions to form heterocyclic systems. A prominent example is the synthesis of benzothiazoles. While the direct cyclization of this compound to a benzothiazole (B30560) derivative would involve the cleavage of the tert-butyl group from the sulfur atom, a more common synthetic route involves the reaction of 2-aminothiophenol (B119425) with various electrophiles. nih.govorganic-chemistry.orgmdpi.comresearchgate.net However, derivatives of 2-(alkylthio)anilines can be precursors to such cyclizations. For instance, under oxidative conditions, intramolecular C-N bond formation can lead to phenothiazine-type structures, although this is more common with diaryl sulfides.

Another potential cyclization pathway involves the reaction of the amino group with a functional group introduced at the tert-butyl moiety, although such transformations would require prior functionalization of the tert-butyl group. The proximity of the nucleophilic nitrogen and the sulfur atom offers a range of possibilities for the synthesis of sulfur- and nitrogen-containing heterocycles. Radical cyclizations of ortho-alkenylanilides are also known to produce dihydroquinolin-2-ones, suggesting that with appropriate functionalization, this compound could be a precursor to various heterocyclic frameworks. researchgate.netnih.gov

Formation of Heterocyclic Scaffolds Utilizing Both Functional Groups

The amino and tert-butylthio moieties in this compound are key players in the construction of various heterocyclic scaffolds, most notably phenothiazines and benzothiazines. The general strategies for the synthesis of these heterocycles often involve the formation of a new ring by leveraging the nucleophilicity of the amino group and the reactivity of the thioether linkage, which can be cleaved or modified to facilitate cyclization.

While specific examples detailing the use of this compound in the synthesis of phenothiazines are not extensively documented in readily available literature, a general and effective two-step method for phenothiazine synthesis involves the ortho-thioarylation of anilines followed by an intramolecular cyclization. In a hypothetical application of this to this compound, the aniline derivative could first be functionalized at the ortho position to the amino group, followed by a cyclization reaction that would involve the tert-butylthio group. The success of such a reaction would depend on the specific reaction conditions and the ability to achieve regioselective functionalization. rsc.org

The synthesis of benzothiazoles, another important class of sulfur- and nitrogen-containing heterocycles, typically proceeds via the condensation of 2-aminothiophenols with various electrophiles. nih.govorganic-chemistry.org While this compound is not a direct precursor in the most common synthetic routes, its chemical structure suggests potential for modification into a suitable intermediate. For instance, cleavage of the tert-butyl group to generate the corresponding thiophenol would provide a direct precursor for benzothiazole synthesis. Alternatively, intramolecular cyclization of derivatives of this compound, such as 2-(styrylthio)anilines, can be achieved using reagents like iodine to furnish 2-substituted benzothiazoles. organic-chemistry.org

A plausible reaction pathway for the formation of a benzothiazole derivative from a modified this compound is outlined below:

| Step | Reactant(s) | Reagent(s) | Product | Description |

| 1 | This compound derivative | Modifying Agent | Activated Intermediate | Functionalization of the amino or thioether group to facilitate cyclization. |

| 2 | Activated Intermediate | Cyclization Catalyst/Reagent | Benzothiazole Derivative | Intramolecular ring closure to form the thiazole ring. |

Domino Cyclization Reactions

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These reactions are highly efficient and contribute to the principles of green chemistry by reducing waste and energy consumption.

While specific examples of domino cyclization reactions involving this compound are not prominently reported, the bifunctional nature of this molecule makes it a suitable candidate for such transformations. A hypothetical domino reaction could be initiated at one of the functional groups, leading to the formation of a reactive intermediate that subsequently undergoes an intramolecular reaction involving the second functional group to form a heterocyclic ring.

For instance, a domino sequence could be envisioned where an initial intermolecular reaction at the amino group of this compound is followed by an intramolecular cyclization involving the tert-butylthio group. The feasibility of such a reaction would be highly dependent on the choice of reactants and reaction conditions to orchestrate the desired sequence of bond-forming events. The development of such domino reactions for the synthesis of complex heterocyclic systems from simple starting materials like this compound remains an area of interest in synthetic organic chemistry. nih.govcolab.wsscispace.com

Redox Behavior and Electron Transfer Processes

The electronic properties of this compound, particularly its behavior in redox reactions, are of significant interest for understanding its reactivity and potential applications in materials science and electrochemistry.

Electrochemical Characterization and Redox Potentials

The electrochemical behavior of aniline and its derivatives is well-studied, with techniques like cyclic voltammetry (CV) being instrumental in determining their oxidation potentials. The oxidation of anilines typically involves the removal of an electron from the nitrogen atom to form a radical cation. The stability of this radical cation and, consequently, the oxidation potential, is influenced by the nature and position of substituents on the aromatic ring.

The following table presents the redox potentials for a series of butylthio-substituted aniline trimer systems, which can serve as a reference for estimating the electrochemical behavior of the monomeric this compound. It is important to note that the extended conjugation in these trimers will lower their oxidation potentials compared to the monomer.

| Compound | Redox Potential (E°) vs. SCE (V) |

| Phenyl-capped aniline trimer (PDA) | 0.389 |

| Mono-butylthio-substituted PDA | 0.346 |

| Di-butylthio-substituted PDA | 0.196 |

Data sourced from a study on conjugated aniline systems. core.ac.uk

The general trend observed in these related compounds suggests that the tert-butylthio group influences the electronic properties of the aniline system. For the monomeric this compound, the oxidation potential would be expected to be higher than that of the conjugated trimers. The electrochemical oxidation of substituted anilines can be complex, often involving irreversible processes due to the reactivity of the generated radical cations, which can undergo further reactions such as dimerization or polymerization. rasayanjournal.co.inresearchgate.netsrce.hr

Correlation of Electronic Nature with Reactivity

In the case of the tert-butylthio group, the sulfur atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the sulfur atom also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+M). The net effect of the substituent depends on the balance between these two opposing effects.

A systematic study based on 1H and 13C NMR spectroscopy has shown that in a simple aniline system like 2-butylthioaniline, the alkylthio group behaves as a weak electron-withdrawing group. This is evidenced by the downfield shift of the ortho carbon to the SBu group in the 13C NMR spectrum compared to aniline. core.ac.uk This suggests that in the ground state of the simple monomer, the inductive effect may play a more significant role.

However, in more conjugated systems, such as aniline trimers, the same alkylthio group acts as a resonance electron-donating group. This is supported by the upfield shift of the protons on the phenyl ring adjacent to the butylthio substituent in the 1H NMR spectra of these higher oligomers. core.ac.uk This reversal in electronic behavior is crucial for understanding the reactivity of this compound in different chemical environments.

This dual nature of the tert-butylthio group can be summarized as follows:

| System | Dominant Electronic Effect | Evidence |

| Simple Aniline Monomer | Weakly Electron-Withdrawing | Downfield shift of ortho-carbon in 13C NMR core.ac.uk |

| Conjugated Aniline Trimer | Resonance Electron-Donating | Upfield shift of adjacent ring protons in 1H NMR core.ac.uk |

This context-dependent electronic behavior is critical in predicting the reactivity of this compound in various reactions. For instance, in electrophilic aromatic substitution reactions on the monomer, the weakly deactivating nature of the tert-butylthio group might influence the regioselectivity and reaction rate. Conversely, in reactions where the aniline nitrogen is part of a more extended conjugated system, the electron-donating character of the thioether group could enhance the nucleophilicity of the aromatic ring.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the definitive structural assignment of 2-(tert-Butylthio)aniline, offering detailed information about the hydrogen and carbon skeletons of the molecule.

The ¹H NMR spectrum provides information on the chemical environment of the protons in a molecule. In a study of the closely related compound, 2-butylthioaniline, systematic analysis using ¹H NMR indicated that the alkylthio group acts as a weak electron-withdrawing group in a simple aniline (B41778) system. researchgate.net This is contrary to the behavior of alkoxy groups, such as in 2-methoxyaniline, where the protons are shifted upfield. researchgate.net

In the case of 2-butylthioaniline, the incorporation of the butylthio group causes the ortho proton (meta to the amino group) to shift downfield from δ 7.00 to δ 7.21 when measured in DMSO-d₆. researchgate.netcore.ac.uk This downfield shift suggests a decrease in electron density at that position. The tert-butyl group in this compound, with its nine equivalent protons, would be expected to produce a strong singlet signal, typically in the upfield region of the spectrum. nih.gov

Table 1: ¹H NMR Chemical Shift Data for 2-Butylthioaniline in DMSO-d₆ core.ac.uk

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-6 | 7.21 | dd | 7.5, 1.5 |

| H-4 | 7.00 | td | 7.6, 1.8 |

| H-3 | 6.76 | dd | 8.0, 1.5 |

| H-5 | 6.51 | td | 7.3, 1.6 |

| NH₂ | 5.16 | s | - |

| -SCH₂- | 2.70 | t | 7.0 |

| -CH₂- | 1.45 | quint | 7.4 |

| -CH₂- | 1.35 | sextet | 7.3 |

| -CH₃ | 0.84 | t | 7.3 |

¹³C NMR spectroscopy provides direct insight into the carbon framework and the electronic density at each carbon atom. The electron-withdrawing nature of the alkylthio group in 2-butylthioaniline is also evident in its ¹³C NMR data. researchgate.netcore.ac.uk The chemical shift of the carbon atom ortho to the SBu group (C-6) was observed to shift significantly downfield to δ 134.5, compared to the corresponding meta carbon in aniline at δ 128.8. researchgate.netcore.ac.uk This deshielding effect is attributed to the delocalization of ring electrons into the vacant 3d orbitals of the sulfur atom. core.ac.uk

Table 2: ¹³C NMR Chemical Shift Data for 2-Butylthioaniline in DMSO-d₆ core.ac.uk

| Carbon | Chemical Shift (δ ppm) |

| C-2 (C-S) | 149.1 |

| C-6 | 134.5 |

| C-4 | 128.9 |

| C-5 | 116.4 |

| C-1 (C-NH₂) | 116.1 |

| C-3 | 114.2 |

| -SCH₂- | 33.0 |

| -CH₂- | 31.1 |

| -CH₂- | 21.1 |

| -CH₃ | 13.5 |

To ensure the correct assignment of proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR techniques are employed. Heteronuclear Correlation (HETCOR) spectroscopy was used to unambiguously assign the ¹H and ¹³C NMR chemical shifts for 2-butylthioaniline. researchgate.netcore.ac.uk This experiment correlates the signals of directly bonded carbon and hydrogen atoms, allowing for definitive assignment of each CH group in the phenyl ring. researchgate.netcore.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the primary amine and the substituted benzene (B151609) ring.

The N-H stretching vibrations of the primary aromatic amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. wikieducator.org The N-H bending vibration typically appears around 1650-1580 cm⁻¹. wikieducator.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration for aromatic amines is usually strong and found in the 1335-1250 cm⁻¹ range. wikieducator.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium-Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| N-H Bend | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1335 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of aniline, the parent compound, shows a primary absorption band around 230 nm and a secondary, fine-structure band around 280 nm. spcmc.ac.in These bands correspond to π → π* transitions within the benzene ring. The presence of the amino group and the tert-butylthio group, both containing lone pairs of electrons on nitrogen and sulfur respectively, acts as auxochromes. These groups can interact with the π-electron system of the aromatic ring, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption bands. spcmc.ac.in

Table 4: Electronic Transitions for Aniline and Expected Shifts for this compound

| Compound | Transition | λmax (nm) (Aniline) spcmc.ac.in | Expected Shift for this compound |

| Aniline | π → π* (Primary Band) | ~230 | Bathochromic (Red Shift) |

| Aniline | π → π* (Secondary Band) | ~280 | Bathochromic (Red Shift) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula for this compound is C₁₀H₁₅NS, which corresponds to a monoisotopic mass of approximately 181.09 Da. chemspider.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 181. A primary and often dominant fragmentation pathway for tert-butyl containing compounds is the loss of the tert-butyl group as a stable tertiary carbocation. This would result in a significant fragment ion at [M - 57]⁺.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (Expected) | Identity/Origin |

| [C₁₀H₁₅NS]⁺ | 181 | Molecular Ion (M⁺) |

| [C₆H₆NS]⁺ | 124 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |

| [C₄H₉]⁺ | 57 | tert-Butyl cation |

X-ray Diffraction Studies of this compound Derivatives and Complexes

Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray diffraction studies for this compound or its derivatives and complexes. While research is available on the crystal structures of related compounds, such as derivatives of 2-(methylthio)aniline (B147308), no publicly accessible crystallographic data, including detailed research findings or data tables, could be located for the title compound and its direct derivatives or complexes as of the latest search.

Therefore, a detailed analysis of bond lengths, bond angles, molecular geometry, and intermolecular interactions based on X-ray diffraction is not possible for this compound at this time. This indicates a gap in the current scientific literature regarding the solid-state structural chemistry of this specific compound and its coordination compounds.

Therefore, it is not possible to provide a detailed, data-driven article on the electronic structure, intermolecular interactions, reaction pathways, or predicted spectroscopic parameters for this specific compound as per the requested outline. The required research findings and data tables for “this compound” are not present in the public domain literature accessible through the search.

Applications in Advanced Organic Synthesis

Precursor for Bioactive Molecules in Pharmaceutical Chemistry

The aniline (B41778) moiety is a well-established pharmacophore in drug discovery, and derivatives of 2-(tert-Butylthio)aniline have been investigated for their potential therapeutic applications. The presence of the sulfur-containing group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

While direct synthesis of currently marketed drugs from this compound is not widely documented in publicly available research, its structural motifs are relevant to the synthesis of various biologically active compounds. For instance, aniline derivatives are crucial in the development of a wide array of therapeutic agents. The core structure of this compound can be found within more complex molecules that exhibit biological activity.

Research into aniline derivatives has led to the development of compounds with a range of therapeutic effects. For example, the synthesis of various substituted aniline derivatives has been explored for their potential as analgesic and antioxidant agents. Furthermore, the anilino moiety is a key component in the design of potent inhibitors for various enzymes, including those involved in cancer progression.

A significant application of related aniline-derived sulfur-containing compounds is in the synthesis of benzothiazoles. The reaction of 2-aminothiophenols (which are structurally related to this compound) with various reagents is a common method for producing 2-substituted benzothiazoles. These benzothiazole (B30560) derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The synthesis of benzothiazoles can be achieved through the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives.

| Starting Material | Reagent | Product | Potential Biological Activity |

| 2-Aminothiophenol (B119425) | Aldehydes | 2-Substituted Benzothiazoles | Antimicrobial, Anticancer |

| 2-Aminothiophenol | Carboxylic Acids | 2-Substituted Benzothiazoles | Anticonvulsant, Anti-inflammatory |

This table illustrates the synthesis of bioactive benzothiazoles from a related precursor, highlighting the potential synthetic pathways applicable to this compound.

The development of novel therapeutic agents often involves the exploration of new chemical scaffolds. While specific examples of therapeutic agents derived directly from this compound are not extensively reported in mainstream literature, the broader class of substituted anilines is a fertile ground for medicinal chemistry research. The introduction of the tert-butylthio group can modulate the lipophilicity and metabolic stability of a potential drug molecule, which are critical parameters in drug design.

Intermediates in Agrochemical Development

The structural features of this compound also make it a person of interest in the synthesis of agrochemicals. The aniline and thioether moieties can be found in various classes of pesticides, including herbicides, fungicides, and insecticides.

Aniline derivatives are foundational to the synthesis of a variety of herbicides and fungicides. For instance, certain aniline derivatives have been patented for their fungicidal properties. The synthesis of thiocarbamide derivatives from substituted anilines has been shown to be important in the development of new agricultural chemicals unb.caorganic-chemistry.org.

While specific, commercialized crop protection agents derived directly from this compound are not prominently documented, the compound serves as a valuable intermediate for creating libraries of new potential agrochemicals for screening. The tert-butyl group can enhance the stability and lipophilicity of the resulting pesticide, potentially leading to improved efficacy and soil retention.

The development of new pest control agents is crucial to combat resistance and improve safety profiles. Aniline derivatives have been utilized in the synthesis of compounds with insecticidal activity. For example, research has been conducted on the insecticidal activities of various synthetic organic compounds derived from anilines. Although direct evidence linking this compound to specific commercial insecticides is scarce, its chemical structure is amenable to the synthetic routes used to produce known classes of insecticides.

| Agrochemical Class | General Aniline Derivative Application | Potential Role of this compound |

| Herbicides | Precursor for various herbicide families. | Intermediate for novel herbicidal compounds. |

| Fungicides | Synthesis of fungicidal aniline derivatives. | Building block for new fungicidal agents. |

| Insecticides | Foundation for certain insecticidal molecules. | Precursor for screening new insecticidal candidates. |

This table outlines the potential applications of this compound in the development of various agrochemicals based on the known roles of aniline derivatives.

Building Block for Dyes and Pigments

Aniline and its derivatives have a historical and ongoing significance in the synthesis of a vast array of dyes and pigments. The amino group of aniline is readily diazotized and coupled with various aromatic compounds to produce azo dyes, which constitute the largest class of commercial colorants.

The general process for creating azo dyes involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or another aniline. The specific shade and properties of the resulting dye are determined by the chemical structures of both the diazo component and the coupling component.

While there is a lack of specific research articles detailing the use of this compound in the synthesis of commercial dyes, its structure is suitable for this application. The presence of the tert-butylthio group would be expected to influence the final color and fastness properties of the resulting azo dye. It could potentially lead to dyes with unique shades and improved stability. The synthesis of aniline black, a pigment, also starts from aniline, indicating another potential avenue for the application of its derivatives.

Development of New Colorants with Enhanced Properties

Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in textiles, printing, and paints. pbworks.com Their synthesis is primarily based on a two-step process involving primary aromatic amines. nih.govunb.ca The first step is diazotization, where an aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. organic-chemistry.orgslideshare.net This diazonium salt is a potent electrophile. The second step is the azo coupling reaction, where the diazonium salt reacts with an electron-rich coupling component, such as a phenol or another aniline derivative, to form the stable azo compound characterized by the -N=N- linkage. nih.govresearchgate.net

As a primary aromatic amine, this compound is a potential candidate for the synthesis of novel azo dyes. The general reaction mechanism is outlined below:

Step 1: Diazotization of this compound The amine group of this compound can be converted into a diazonium salt using nitrous acid. The presence of the ortho-tert-butylthio group may influence the stability and reactivity of the resulting diazonium salt.

| Reactant | Conditions | Product |

|---|---|---|

| This compound | NaNO₂, HCl, 0-5°C | 2-(tert-Butylthio)benzenediazonium chloride |

Step 2: Azo Coupling The resulting diazonium salt can then be coupled with various aromatic compounds to produce a wide range of colors. The final color of the dye is determined by the extended conjugated system of the entire molecule, which is influenced by both the diazo component and the coupling component. nih.gov The bulky tert-butylthio substituent could sterically hinder the coupling reaction to some extent but may also enhance the properties of the final dye, such as solubility in organic media or lightfastness. While specific research on azo dyes derived exclusively from this compound is not extensively documented, the fundamental principles of azo chemistry strongly support its utility as a precursor for creating new colorants with potentially unique shades and improved functional properties. mdpi.comnih.gov

Synthesis of Specialty Chemicals and Functional Materials

The distinct structure of this compound makes it an important building block for specialty chemicals and functional materials, particularly in the realm of conductive polymers and advanced materials.

Polyaniline (PANI) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. However, its application is often limited by poor solubility in common organic solvents. Introducing substituents onto the aniline ring is a common strategy to overcome this limitation.

Research has focused on the synthesis of copolymers incorporating butylthio-substituted aniline units to enhance material properties. In one significant study, unsubstituted polyaniline was modified through a concurrent reduction and substitution reaction to introduce butylthio groups onto the polymer backbone, creating aniline/butylthioaniline copolymers. This method was found to be more effective than conventional copolymerization for producing a regular and conjugated backbone structure.

The resulting copolymers exhibited properties vastly superior to the parent polyaniline. Most notably, they were highly soluble in solvents such as THF, dioxane, 2-methoxyethyl ether, and 2-methoxyethanol, in which polyaniline is typically insoluble. This enhanced solubility is critical for solution-based processing and the fabrication of thin films for electronic devices.

Furthermore, the introduction of the bulky butylthio group did not significantly compromise the electrical conductivity. The study reported remarkable conductivity values for the copolymers, as detailed in the table below.

| Copolymer Composition (mol % butylthio group) | Conductivity (S/cm) | Solubility |

|---|---|---|

| 0% (Parent Polyaniline) | 2–3 | Insoluble |

| ~38% | 3–4 | Highly Soluble |

| ~91% | 1 | Highly Soluble |

| ~121% | 0.6 | Highly Soluble |

Data sourced from studies on aniline/butylthioaniline copolymers.

These findings demonstrate that the incorporation of a butylthio substituent, such as in this compound, into a polyaniline structure can produce a new class of functional polymers that combine high conductivity with excellent processability.

The unique properties of polymers derived from alkylthio-substituted anilines open up a range of applications in materials science. The ability to create soluble and highly conductive polymers is particularly valuable for the development of advanced functional materials.

The presence of sulfur atoms in the side chains of conjugated polymers can lead to beneficial noncovalent interactions (S···π and S···S), which promote molecular aggregation and more ordered packing in the solid state. This enhanced structural ordering is known to facilitate charge transport. Studies on other sulfur-containing polymers, such as alkylthio-substituted polythiophenes, have shown that these side chains lead to broader light absorption and can improve the performance of polymer solar cells and organic field-effect transistors.

The aniline/butylthioaniline copolymers, with their combination of high conductivity and solubility, are promising candidates for a variety of applications, including:

Printable Electronics: The solubility allows for the formulation of conductive inks for printing electronic circuits, sensors, and displays.

Anti-static Coatings and Films: The conductivity helps to dissipate static charge, making these materials useful for packaging sensitive electronic components.

Chemical Sensors: The polymer backbone can be designed to interact with specific analytes, causing a change in conductivity that can be measured. The modified surface morphology and solubility of substituted polyanilines make them suitable for fabricating thin-film sensors.

Corrosion Protection: Conductive polymer coatings can provide effective protection against the corrosion of metals.

The development of materials from this compound and related compounds represents a significant step toward creating high-performance, processable organic electronic materials for next-generation technologies.

Coordination Chemistry and Ligand Development

2-(tert-Butylthio)aniline as a Ligand Precursor

The dual functional groups of this compound make it a versatile building block for the synthesis of sophisticated ligands. The amino group provides a reactive site for condensation and cyclization reactions, while the thioether group can act as a soft donor for metal coordination, remain as a pendant non-coordinating group influencing the ligand's steric bulk, or be modified to introduce other functionalities.

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is a key feature in many coordinating ligands. While direct synthesis of Schiff bases from this compound is not extensively documented in the provided search results, the synthesis of analogous compounds from 2-(methylthio)aniline (B147308) provides a clear precedent. For instance, the condensation of 2-(methylthio)aniline with halogenated salicylaldehydes proceeds to form the corresponding Schiff base ligands. This reaction typically involves refluxing equimolar amounts of the aniline (B41778) and aldehyde in a solvent such as ethanol.

Based on this analogous synthesis, a proposed reaction for the formation of a Schiff base ligand from this compound and salicylaldehyde (B1680747) is presented in the table below.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Salicylaldehyde | 2-((2-(tert-butylthio)phenylimino)methyl)phenol | Typically reflux in ethanol |

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often involves the reaction of a diamine with a source of the C2 carbon of the heterocyclic ring.

The general synthetic strategy to symmetrical imidazolium salts involves the condensation of two equivalents of an aniline with glyoxal (B1671930) to form a diimine, which is then cyclized with a C1 source like paraformaldehyde in the presence of an acid. nih.gov A subsequent reduction step would be necessary to form the corresponding imidazolinium salt. This established methodology could theoretically be applied to this compound to generate novel NHC precursors bearing the tert-butylthio functionality on the N-aryl substituents.

A generalized synthetic route to an NHC precursor from an aniline derivative is outlined below:

| Starting Material | Key Reagents | Intermediate | Final Product (Precursor) |

| Aniline Derivative | 1. Glyoxal2. Paraformaldehyde, Acid | Diimine | Imidazolium Salt |

While no specific examples of NHC ligands derived directly from this compound were found in the provided search results, the versatility of this synthetic approach suggests its potential for creating new NHC ligands with unique steric and electronic properties conferred by the tert-butylthio group.

Pincer ligands are multidentate ligands that bind to a metal center in a meridional fashion, typically through a central aromatic ring and two flanking donor arms. The thioether group in this compound makes it an interesting candidate for incorporation into pincer ligand frameworks, particularly those with an SNS (thioether-nitrogen-thioether) or NNS (amine-nitrogen-thioether) donor set.

The synthesis of pincer ligands often involves multi-step procedures. For instance, a common strategy for creating PCP or NCN pincer ligands involves the functionalization of a central aromatic ring with the desired donor arms. While specific syntheses starting from this compound are not detailed in the provided results, the general principles of pincer ligand synthesis can be applied. For example, the amino group of this compound could be used as a handle to attach another coordinating group, or the aromatic ring itself could be further functionalized.

The development of pincer ligands with thioether donors is an active area of research, as the soft nature of the sulfur atom can lead to unique coordination properties and catalytic activities.

Formation and Characterization of Metal Complexes

The ligands derived from this compound are designed to form stable complexes with a variety of transition metals. The nature of the metal-ligand interaction and the resulting geometry of the complex are crucial for its potential applications.

The formation of transition metal complexes typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent.

Palladium Complexes: Schiff base ligands derived from anilines readily form complexes with palladium(II). For example, palladium(II) complexes of Schiff bases derived from salicylaldehyde and various diamines have been synthesized and characterized. beilstein-journals.orgresearchgate.net It is expected that Schiff bases derived from this compound would coordinate to palladium(II) through the imine nitrogen and the phenolic oxygen, with the thioether sulfur potentially also participating in coordination depending on the reaction conditions and the specific ligand structure.

Iron Complexes: Iron can form stable complexes with a variety of ligands, including Schiff bases and NHCs. Iron(III) complexes with Schiff base ligands have been synthesized and studied for their biological activities. semanticscholar.org The coordination environment around the iron center is often octahedral.

Nickel Complexes: Nickel complexes with NHC ligands are of significant interest in catalysis. The synthesis of nickel(II) NHC complexes can be achieved by reacting the NHC precursor with a nickel(II) salt in the presence of a base. nih.gov The resulting complexes can exhibit square planar or octahedral geometries depending on the other ligands present.

Copper Complexes: Copper forms a wide range of complexes with ligands containing nitrogen and sulfur donors. Copper(II) complexes with ligands derived from 2-(methylthiomethyl)anilines have been synthesized and structurally characterized, demonstrating the affinity of copper for the N,S donor set. semanticscholar.org

The following table summarizes the general approach to the synthesis of these metal complexes.

| Metal | Typical Precursor | Ligand Type | Expected Coordination |

| Palladium(II) | PdCl₂(NCCH₃)₂ | Schiff Base | N, O |

| Iron(III) | FeCl₃ | Schiff Base | N, O |

| Nickel(II) | NiBr₂ | NHC | C, (other donors) |

| Copper(II) | CuCl₂·2H₂O | Schiff Base (N,S) | N, S |

For palladium(II) complexes with Schiff base ligands, a square planar geometry is commonly observed. beilstein-journals.orgresearchgate.net The ligand typically acts as a bidentate chelating agent, coordinating through the imine nitrogen and a deprotonated phenolic oxygen.

In the case of iron(III) complexes with Schiff base ligands, an octahedral geometry is often found, with the ligands occupying multiple coordination sites. semanticscholar.org

Nickel(II) NHC complexes can adopt various geometries. For instance, a square planar geometry has been observed for a nickel(II) complex with two bidentate NHC ligands. mdpi.com

Copper(II) complexes with N,S-donating ligands, such as those derived from 2-(methylthiomethyl)anilines, can exhibit a tetragonally distorted octahedral geometry. semanticscholar.org In such structures, the ligand coordinates in a bidentate fashion through the nitrogen and sulfur atoms, and the coordination sphere is completed by other ligands, such as halides.

Spectroscopic techniques also provide valuable structural information. For example, in the IR spectra of Schiff base complexes, a shift in the C=N stretching frequency upon coordination to the metal ion is indicative of the involvement of the imine nitrogen in bonding. Similarly, the appearance of new bands in the far-IR region can be assigned to metal-ligand stretching vibrations.

Insufficient Information Found for Catalytic Applications of this compound Metal Complexes

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific information regarding the catalytic applications of metal complexes derived from the chemical compound this compound. While research exists on the broader applications of aniline derivatives in catalysis, detailed findings specifically pertaining to metal complexes of this compound in asymmetric catalysis, cross-coupling reactions, and domino cyclization reactions could not be located.

General information on the catalytic use of other aniline compounds and related thio-compounds is available. However, these findings are not directly applicable to the specific molecular structure and properties of this compound and its potential metal complexes. The strict requirement for scientifically accurate and specific content for each outlined section—Asymmetric Catalysis, Cross-Coupling Reactions, and Domino Cyclization Reactions—cannot be met with the currently available information.

Therefore, this article cannot be generated as requested due to the absence of specific research findings on the catalytic applications of metal complexes derived from this compound.

Structure Activity Relationship Studies of 2 Tert Butylthio Aniline Derivatives

Influence of the tert-Butylthio Group on Electronic Properties

The tert-butylthio group, -S-C(CH₃)₃, appended to the aniline (B41778) ring at the ortho position, exerts a complex electronic influence that is highly dependent on the molecular context. Its behavior is a delicate balance between inductive and resonance effects, which can shift based on the degree of conjugation in the system.

Systematic studies based on ¹H NMR and ¹³C NMR have revealed that an alkylthio group can exhibit dual electronic natures. rsc.org In a simple, non-extended conjugated system like 2-butylthioaniline, the alkylthio group behaves as a weak electron-withdrawing group. rsc.org This is contrary to what might be expected from the sulfur atom's lone pairs, which are capable of resonance donation. The electron-withdrawing character in these simple systems is demonstrated by ¹³C NMR data, where the carbon atom ortho to the SBu group is shifted downfield compared to aniline, indicating reduced electron density. core.ac.uk

However, this electronic behavior is reversed in higher conjugated systems. rsc.orgcore.ac.uk When the same alkylthio group is part of a more extensive π-system, such as in butylthio-substituted aniline trimers, it clearly acts as a resonance electron-donating group. rsc.org In these larger systems, the resonance effect (+M effect), where the sulfur's lone pair of electrons delocalizes into the aromatic system, becomes dominant over the inductive effect. core.ac.ukstudypug.com This electron-donating nature is confirmed by cyclic voltammetry (CV) studies, which show that the redox potential of aniline trimer systems decreases as the number of butylthio groups increases, indicating a higher electron density in the backbone. rsc.org

This switchable electronic character is a key feature of the alkylthio substituent. During a hypothetical polymerization reaction, if a 2-alkylthioaniline monomer attaches to the end of a growing polymer chain, its alkylthio group becomes part of a larger conjugated system and transitions from an electron-withdrawing to an electron-donating character. core.ac.uk

Table 1: Electronic Behavior of the Alkylthio Group

| System Type | Dominant Electronic Effect | Observed Behavior | Supporting Evidence |

|---|---|---|---|

| Simple Aniline System (e.g., 2-butylthioaniline) | Inductive Effect | Weakly Electron-Withdrawing | Downfield shift in ¹³C NMR spectra core.ac.uk |

| Higher Conjugated System (e.g., Aniline Trimers) | Resonance Effect | Electron-Donating | Upfield shift in NMR spectra; Decreased redox potential in CV studies rsc.orgcore.ac.uk |

The dual electronic nature of the tert-butylthio group has significant implications for the reactivity and selectivity of the aniline ring in reactions such as electrophilic aromatic substitution.

In Simple Systems (Withdrawing Character): When the tert-butylthio group acts as an electron-withdrawing group, it deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted aniline. cdn-website.comyoutube.com Electron-withdrawing groups generally direct incoming electrophiles to the meta position. cdn-website.com However, the sulfur's lone pairs, despite the net withdrawing effect, are still capable of resonance stabilization of the arenium ion intermediate for ortho and para attack. This complex interplay can lead to a mix of products or different selectivity compared to strongly deactivating groups.

In Conjugated Systems (Donating Character): When the tert-butylthio group behaves as an electron-donating group, it activates the aromatic ring, making it more nucleophilic and more reactive towards electrophiles. studypug.comyoutube.com Electron-donating groups are strong ortho, para-directors. cdn-website.com The tert-butylthio group at the 2-position would therefore strongly direct incoming electrophiles to the 4- and 6-positions of the aniline ring. This increased electron density makes the nucleophilic center more potent and ready to attack electrophilic sites. studypug.com

Conformational Analysis of Substituted Thioanilines

The conformation of 2-(tert-Butylthio)aniline is significantly influenced by the steric bulk of the tert-butyl group. This bulky substituent restricts rotation around the C-S single bond, leading to preferred spatial arrangements to minimize steric strain. The interaction between the tert-butyl group, the adjacent amino group, and the hydrogen atom at the 3-position of the aromatic ring dictates the molecule's conformational landscape.

In substituted cyclic systems like cyclohexane, bulky groups such as tert-butyl strongly prefer to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org While aniline is planar, a similar principle applies to the orientation of the substituent. The tert-butyl group will orient itself to minimize steric clash with the ortho-amino group. This steric hindrance can affect the planarity of the molecule and the alignment of the sulfur's p-orbitals with the aromatic π-system, which in turn can modulate the extent of resonance donation. The specific dihedral angles and rotational energy barriers for this compound would require detailed computational or experimental analysis, which is not extensively covered in the available literature.

Impact of Substituent Modifications on Bioactivity (if applicable to derived compounds)

While specific structure-activity relationship (SAR) studies for derivatives of this compound are not prominently detailed in the provided research, general principles from related compounds can offer insights. For many classes of bioactive molecules, including aniline derivatives, modifications to the parent structure can profoundly affect biological activity. nih.gov

For instance, in a study on novel aniline derivatives of chlorothalonil, the introduction of functional groups with varying electronic properties and spatial characteristics was used to explore the SAR. nih.gov The results indicated that adding an electron-withdrawing nitro group (NO₂) at the 4-position of a phenyl ring played a key role in enhancing fungicidal activity. nih.gov Similarly, research on other functionalized thiols has shown that structural components can be necessary to enhance bioactivity. mdpi.com

Should derivatives of this compound be developed as therapeutic agents, key modifications for SAR studies would likely include:

Substitution on the aromatic ring to alter electronic properties.

Alkylation or acylation of the amino group.

Modification of the tert-butyl group to modulate steric bulk and lipophilicity.

These modifications would allow for a systematic exploration of how changes in electronic character, size, and polarity affect a target biological endpoint.

Comparative Studies with Related Aniline Derivatives (e.g., 2-butylthioaniline, 2-tert-butylaniline)

Comparing this compound with its structural relatives highlights the distinct contributions of the sulfur atom and the steric bulk of the tert-butyl group.

vs. 2-butylthioaniline: The primary difference here is the nature of the alkyl group attached to the sulfur (tert-butyl vs. n-butyl). Electronically, both compounds are expected to exhibit the same context-dependent behavior, acting as weak withdrawers in simple systems and donors in conjugated ones. rsc.orgcore.ac.uk The major distinction arises from sterics. The branched tert-butyl group is significantly larger and more sterically demanding than the linear n-butyl chain. This increased bulk in this compound would likely lead to greater conformational restriction around the C-S bond and could influence its interaction with biological targets or its reactivity in chemical syntheses.

vs. 2-tert-butylaniline (B1265841): This comparison isolates the effect of the sulfur atom by replacing it with a direct carbon-carbon bond. The tert-butyl group itself is considered a weak electron-donating group through induction. ucla.edu However, unlike the tert-butylthio group, it lacks the lone pairs of electrons found on the sulfur atom. Therefore, 2-tert-butylaniline does not have the capacity for the strong resonance-based electron donation that this compound can exhibit in conjugated systems. core.ac.uk The primary electronic effect of the tert-butyl group is inductive, whereas the tert-butylthio group's effect is a more complex mixture of induction and resonance. This fundamental difference in electronic capability would lead to significant variations in the reactivity and properties of the aniline ring.

Table 2: Comparative Properties of Aniline Derivatives